molecular formula C11H9BrN2O4 B1414028 Ethyl 4-bromo-5-cyano-2-nitrophenylacetate CAS No. 1806062-56-5

Ethyl 4-bromo-5-cyano-2-nitrophenylacetate

Cat. No. B1414028
CAS RN: 1806062-56-5
M. Wt: 313.1 g/mol
InChI Key: MFEMHDDLFTYPPO-UHFFFAOYSA-N
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Description

Ethyl 4-bromo-5-cyano-2-nitrophenylacetate (EBCNP) is a synthetic compound that has been used in a variety of scientific research applications. It is a nitro-substituted phenylacetate ester, containing a bromine atom at the 4-position of the phenyl ring. EBCNP has been studied for its potential to act as a catalyst, a substrate, and a reagent in a variety of biochemical and physiological reactions.

Scientific Research Applications

Ethyl 4-bromo-5-cyano-2-nitrophenylacetate has been used in a variety of scientific research applications. It has been used as a catalyst in the synthesis of a variety of organic compounds, including amines, esters, and amides. It has also been used as a substrate in the preparation of cyclic nitriles and as a reagent in the synthesis of cyclic phosphonates. Additionally, this compound has been used as a reagent in the synthesis of brominated compounds, such as brominated polymers.

Mechanism of Action

The mechanism of action of Ethyl 4-bromo-5-cyano-2-nitrophenylacetate is not fully understood, but it is thought to involve a nucleophilic substitution reaction. In this reaction, the bromine atom of the this compound molecule is displaced by a nucleophile, such as an amine or an alcohol. This displacement results in the formation of a new compound, which can then be used in further reactions.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not well-understood. However, it is thought to act as an inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. Additionally, this compound has been shown to have antifungal and antibacterial activity.

Advantages and Limitations for Lab Experiments

Ethyl 4-bromo-5-cyano-2-nitrophenylacetate has several advantages for use in laboratory experiments. It is relatively inexpensive and readily available. Additionally, it is relatively stable and has a low toxicity. However, it is also highly sensitive to temperature and pH, and the reaction should be closely monitored to ensure optimal conditions are maintained.

Future Directions

There are a number of potential future directions for research involving Ethyl 4-bromo-5-cyano-2-nitrophenylacetate. These include further investigations into its mechanism of action, as well as its potential applications as a catalyst and substrate in a variety of organic reactions. Additionally, further research could be conducted into its biochemical and physiological effects, as well as its potential therapeutic applications. Finally, further research could be conducted into the development of improved synthesis methods for this compound.

properties

IUPAC Name

ethyl 2-(4-bromo-5-cyano-2-nitrophenyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9BrN2O4/c1-2-18-11(15)4-7-3-8(6-13)9(12)5-10(7)14(16)17/h3,5H,2,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFEMHDDLFTYPPO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=CC(=C(C=C1[N+](=O)[O-])Br)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9BrN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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